2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine: is a complex organic compound that features a combination of furan, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and acetone, in the presence of an acid catalyst.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the furan derivative with hydrazine hydrate and carbon disulfide, followed by cyclization with an appropriate dehydrating agent.
Pyridine Ring Attachment: The final step involves the coupling of the oxadiazole-furan intermediate with a pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}benzene
- 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}thiophene
Uniqueness
Compared to similar compounds, 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine stands out due to the presence of the pyridine ring, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications.
Properties
Molecular Formula |
C18H12ClN3O2 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-14(10-16(23-11)12-5-7-13(19)8-6-12)17-21-22-18(24-17)15-4-2-3-9-20-15/h2-10H,1H3 |
InChI Key |
PUTDYOOQRFAMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CC=N4 |
Origin of Product |
United States |
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